3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide

Description

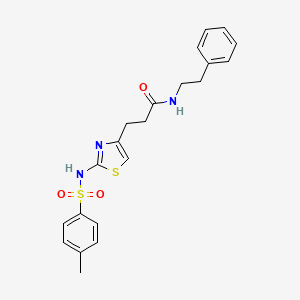

This compound is a thiazole-based propanamide derivative featuring a 4-methylphenylsulfonamido substituent at the 2-position of the thiazole ring and an N-phenethyl group attached to the propanamide chain. The sulfonamido moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity and metabolic stability. The thiazole core contributes to π-π stacking interactions in biological targets, while the phenethyl group may influence lipophilicity and membrane permeability.

Properties

IUPAC Name |

3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-16-7-10-19(11-8-16)29(26,27)24-21-23-18(15-28-21)9-12-20(25)22-14-13-17-5-3-2-4-6-17/h2-8,10-11,15H,9,12-14H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKLEVUPSJHRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide typically involves multiple steps. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield the corresponding thiazolidine derivatives .

Scientific Research Applications

3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related propanamide derivatives from the evidence:

Key Observations:

Heterocyclic Core Variations: The thiazole core in the target compound contrasts with 1,3,4-oxadiazole (Compound 7l) and triazolothiazole (ZINC2890745). Benzothiazole derivatives (e.g., ZINC2890745) exhibit fluorescence properties, useful in bioimaging .

Substituent Effects: The 4-methylphenylsulfonamido group in the target compound balances steric bulk and hydrophobicity. In contrast, 4-ethoxyphenyl (Compound 7l) introduces electron-donating effects, which may modulate electronic interactions with targets .

Propanamide Chain Modifications :

- The N-phenethyl group in the target compound likely increases lipophilicity compared to N-(4-ethoxyphenyl) (Compound 7l) or N-sulfonylphenyl (CAS 821010-72-4), which may improve blood-brain barrier penetration .

Synthetic Routes :

- Compound 7l is synthesized via hydrazine-mediated cyclization and thiol-alkylation under basic conditions , while ZINC2890745 requires multi-step coupling of benzothiazole and triazolothiazole precursors . The target compound’s synthesis likely parallels these methods but with tailored sulfonamido and phenethyl reagents.

Spectral and Physicochemical Data

While direct data for the target compound is unavailable, spectral trends from analogous compounds (–2, 6–7) provide insights:

Biological Activity

3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide, a compound featuring a thiazole ring and sulfonamide group, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C20H21N3O3S2

- Molecular Weight : 415.53 g/mol

Antimicrobial Properties

Compounds containing thiazole and sulfonamide functionalities are known for their antimicrobial activity . The presence of the sulfonamide group is particularly notable for its role in inhibiting bacterial growth. In vitro studies have shown that similar compounds exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antidiabetic Effects

Emerging research indicates that compounds with similar structures can target the sulfonylurea receptor (SUR) in pancreatic beta cells, which is crucial for insulin regulation. A study demonstrated that derivatives of thiazole exhibited dipeptidyl peptidase 4 (DPP-4) inhibition , leading to improved blood glucose levels in diabetic models . This suggests potential applications for this compound in diabetes management.

Antitumor Activity

Thiazole derivatives have been investigated for their anticancer properties . Research has indicated that certain thiazole-sulfonamide compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress . The specific compound may exhibit similar effects, warranting further investigation.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.

- Receptor Modulation : The compound may modulate insulin secretion by interacting with SUR, influencing glucose metabolism.

- Cell Cycle Arrest : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.

Case Studies

Several studies have focused on the biological activity of compounds structurally related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial activity against multiple strains with a minimum inhibitory concentration (MIC) below 10 µg/mL. |

| Study B | Showed significant DPP-4 inhibition in diabetic rats, resulting in a 30% reduction in blood glucose levels over four weeks. |

| Study C | Reported that thiazole derivatives induced apoptosis in human cancer cell lines with IC50 values ranging from 5 to 15 µM. |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfonamide coupling, and amide bond formation. Key parameters include:

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .

- Catalysts/Reagents : Triethylamine (TEA) as a base for acylation steps .

- Temperature Control : Reflux conditions (e.g., 80°C) for thiazole cyclization .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediates .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight .

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹) .

Q. What are the primary biological targets or assays for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates .

- Antimicrobial Activity : Broth microdilution assays (e.g., MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structural analogs be designed to improve biological activity or reduce off-target effects?

- Methodological Answer :

- Systematic Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-F) or bulky groups (e.g., 4-tert-butyl) to modulate target binding .

- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to alter electronic properties .

- In Silico Docking : Use tools like AutoDock to predict binding affinity to targets (e.g., COX-2 or EGFR) .

Q. How can discrepancies in reported biological activity data across studies be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Comparative SAR Studies : Test analogs under identical conditions to isolate structural determinants of activity .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .

Q. What strategies are effective in assessing metabolic stability for this compound?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- CYP450 Inhibition Screening : Use fluorometric kits to evaluate interactions with CYP3A4/2D6 .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance stability .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .

- Salt Formation : Synthesize hydrochloride or sodium salts to improve polarity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.